6-Amino-1-methyl-2-(methylamino)pyrimidin-4(1H)-one
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Overview
Description
6-Amino-1-methyl-2-(methylamino)pyrimidin-4(1H)-one is a pyrimidine derivative. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine. They are key components in many biological molecules, including nucleotides, which are the building blocks of DNA and RNA.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1-methyl-2-(methylamino)pyrimidin-4(1H)-one typically involves the condensation of appropriate amines with pyrimidine precursors under controlled conditions. Common reagents might include methylamine and other alkylating agents.
Industrial Production Methods
Industrial production methods would likely involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions would be optimized for yield and efficiency, often involving catalysts and specific temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides.
Reduction: Reduction reactions could lead to the formation of various reduced derivatives.
Substitution: Nucleophilic substitution reactions might occur, especially at the amino groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products would depend on the specific reactions and conditions but could include various substituted pyrimidines and their derivatives.
Scientific Research Applications
6-Amino-1-methyl-2-(methylamino)pyrimidin-4(1H)-one may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying nucleotide analogs.
Medicine: Possible applications in drug development, particularly in antiviral or anticancer research.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific application. In a biological context, it might interact with enzymes or receptors, influencing biochemical pathways. The molecular targets could include nucleic acids or proteins, affecting processes like DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-methylpyrimidine
- 6-Methyl-2,4-diaminopyrimidine
- 1,3-Dimethyluracil
Uniqueness
6-Amino-1-methyl-2-(methylamino)pyrimidin-4(1H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other pyrimidine derivatives.
Properties
CAS No. |
111291-89-5 |
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Molecular Formula |
C6H10N4O |
Molecular Weight |
154.17 g/mol |
IUPAC Name |
6-amino-1-methyl-2-(methylamino)pyrimidin-4-one |
InChI |
InChI=1S/C6H10N4O/c1-8-6-9-5(11)3-4(7)10(6)2/h3H,7H2,1-2H3,(H,8,9,11) |
InChI Key |
IWDNOONVECANBG-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC(=O)C=C(N1C)N |
Origin of Product |
United States |
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